

# A Comparative Analysis of Skin Health Outcomes: TENA ProSkin vs. Standard Incontinence Care

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This guide provides a detailed comparison of skin health outcomes associated with the use of the **TENA** ProSkin three-step solution versus standard care regimens for individuals with incontinence. The information is intended for researchers, scientists, and drug development professionals interested in the dermatological effects of incontinence care products.

## Executive Summary

Incontinence-associated dermatitis (IAD) is a prevalent and painful condition resulting from prolonged exposure of the skin to urine and/or feces. Standard care practices aim to mitigate this by keeping the skin clean and dry. The **TENA** ProSkin system is a comprehensive approach that includes absorbent products, cleansers, and barrier creams designed to maintain a healthy skin microclimate. While direct, large-scale comparative clinical trial data with quantitative skin health outcomes is limited in the public domain, a case study in a Canadian long-term care facility demonstrated a significant reduction in skin breakdown with the implementation of the **TENA** ProSkin solution.

## Data Presentation

A case study conducted in a Canadian long-term care home over an 8-week period provides the following quantitative outcomes for the **TENA** ProSkin solution. It is important to note that

this was not a controlled clinical trial comparing directly with a "standard care" group but rather a comparison of outcomes before and after the implementation of the **TENA** system.

Outcome Metric	Result
Reduction in visibly damaged or reddened skin	54%
Decrease in incontinence product leakage interventions	56%
Reduction in overall absorbent product usage	19%

Data from a case study in a Canadian long-term care facility.

A separate cluster randomized controlled trial focused on the **TENA** SmartCare Change Indicator, a digital device to notify caregivers of the need for a change, found no statistically significant difference in skin health outcomes between the intervention group and the usual care group.

## Experimental Protocols

While a specific, detailed experimental protocol for a direct comparison of **TENA** ProSkin products and a "standard care" regimen is not publicly available, a general methodology for assessing skin health in incontinence care studies can be outlined as follows. This is based on protocols for assessing IAD and skin health in similar clinical investigations.

### 1. Subject Recruitment and Baseline Assessment:

- Inclusion Criteria: Participants with urinary and/or fecal incontinence, at risk for or with mild to moderate IAD.
- Exclusion Criteria: Severe IAD, known allergies to study product components.
- Baseline Data Collection: Demographic information, medical history, continence assessment, and a baseline skin assessment of the perineal area.

### 2. Randomization and Blinding:

- Participants are randomly assigned to either the **TENA** ProSkin intervention group or the standard care control group.
- Due to the nature of the intervention, blinding of participants and caregivers is often not feasible. However, the assessing dermatologist or trained researcher should be blinded to the group allocation.

### 3. Intervention and Control:

- Intervention Group (**TENA** ProSkin): Participants receive the full **TENA** ProSkin regimen, including absorbent products (pads/briefs), no-rinse cleansers, and a barrier cream, to be used at each incontinence episode.
- Control Group (Standard Care): Participants receive the facility's standard incontinence care products, which typically include absorbent pads/briefs, and may involve traditional cleansing with soap and water followed by a standard moisturizer or barrier cream.<sup>[1][2]</sup>

### 4. Skin Health Assessment:

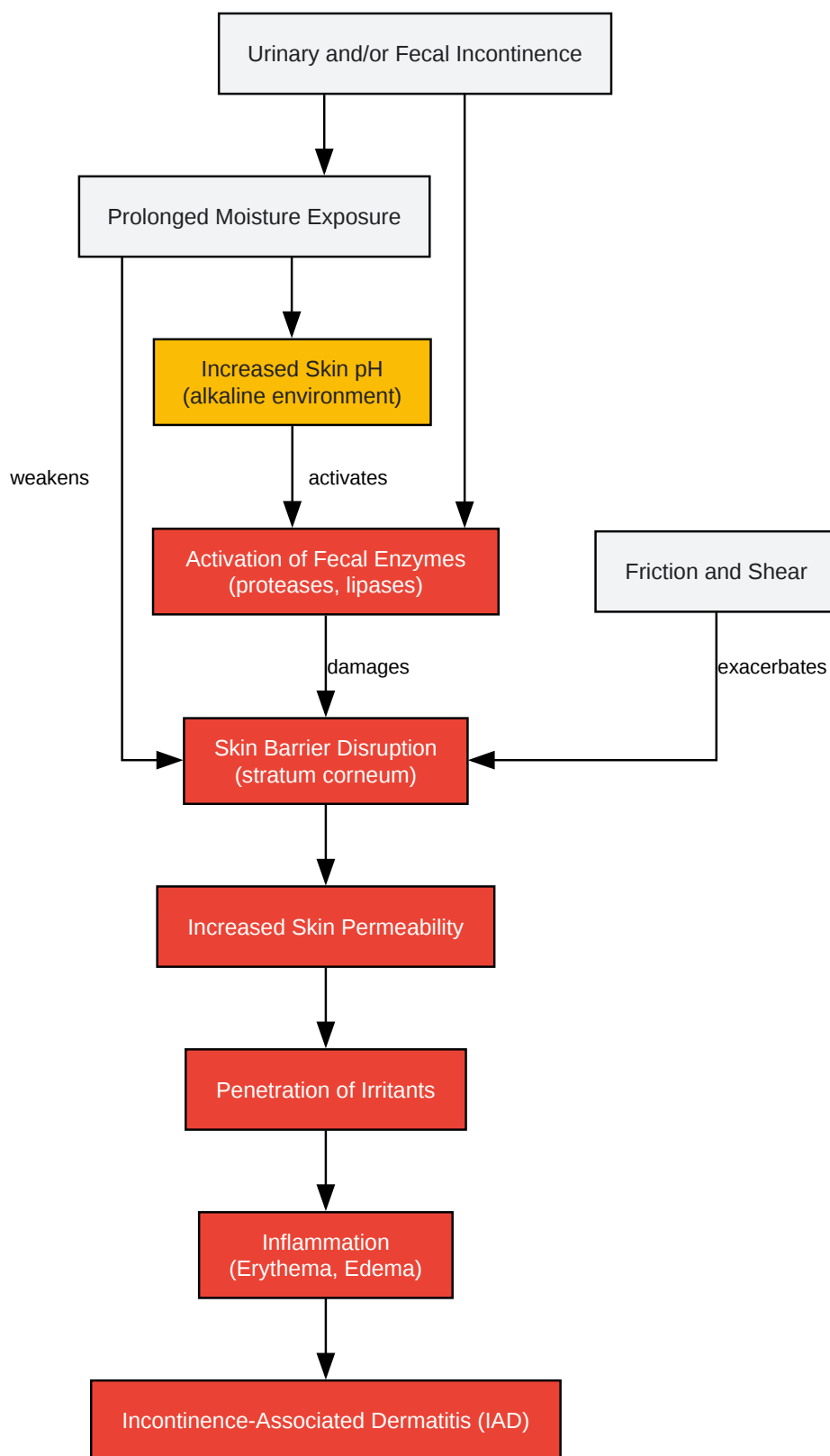
- Frequency: Skin assessments are conducted at baseline, and at regular intervals throughout the study period (e.g., weekly).
- Parameters: Assessments are performed by a trained healthcare professional and may include:
  - Visual Skin Assessment: Using a validated IAD severity tool to score erythema, maceration, and denudation.
  - Skin pH Measurement: Using a skin-compatible pH meter to measure the pH of the perineal skin.
  - Transepidermal Water Loss (TEWL): To measure the integrity of the skin barrier function.
  - Skin Hydration: Using a corneometer to measure the hydration level of the stratum corneum.

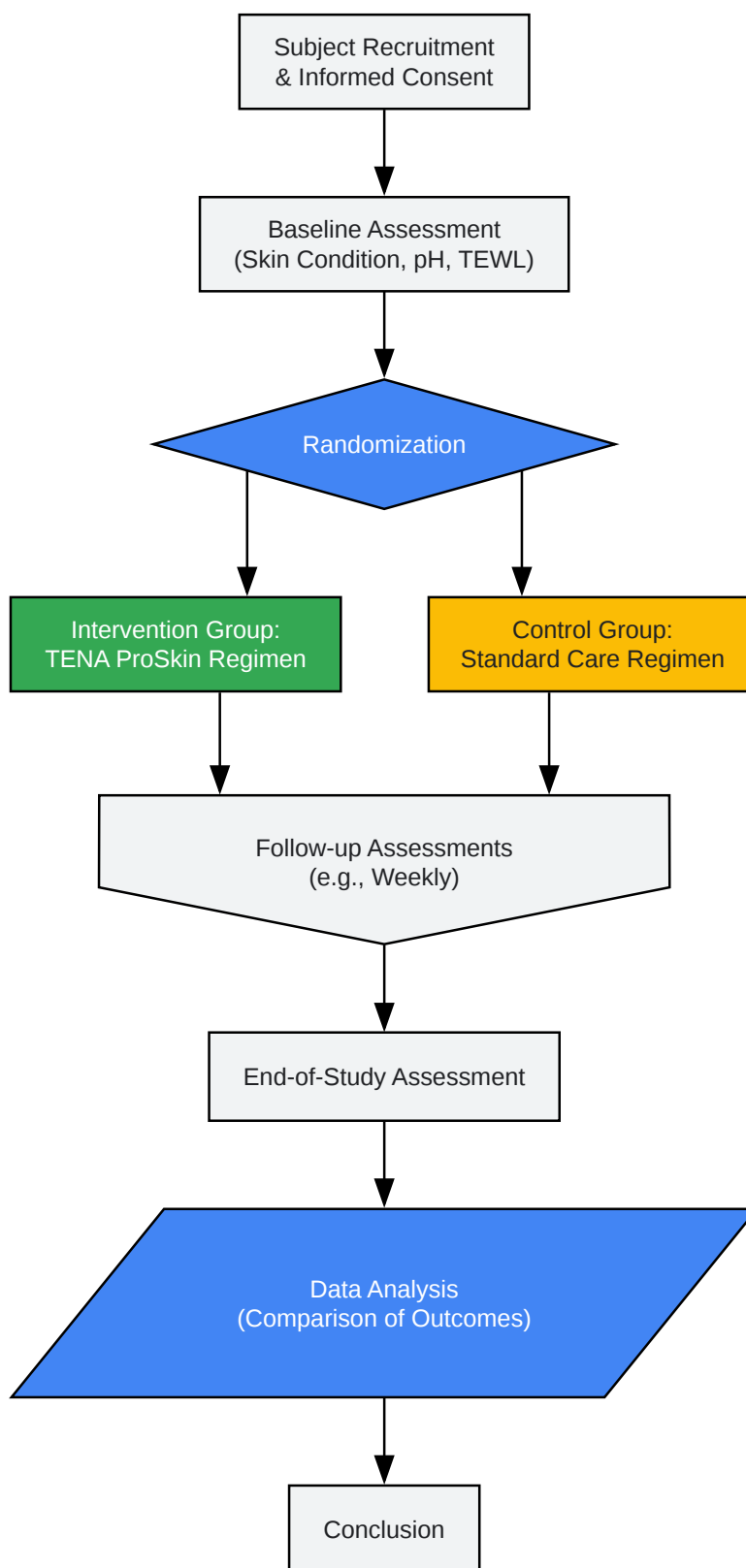
### 5. Data Analysis:

- Statistical analysis is performed to compare the changes in skin health parameters from baseline to the end of the study between the two groups.

## **Mandatory Visualizations**

### **Pathophysiology of Incontinence-Associated Dermatitis (IAD)**





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## References

- 1. Skincare management in adults with continence problems (G076) | Right Decisions [rightdecisions.scot.nhs.uk]
- 2. Skin care and incontinence: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Skin Health Outcomes: TENA ProSkin vs. Standard Incontinence Care]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1237005#a-study-comparing-skin-health-outcomes-with-tena-proskin-and-standard-care]

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